molecular formula C13H19BN2O3 B598169 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide CAS No. 1201645-46-6

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide

Cat. No.: B598169
CAS No.: 1201645-46-6
M. Wt: 262.116
InChI Key: ADPVUZOCOXRLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Significance
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS: 1201645-46-6) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₉BN₂O₃ and a molecular weight of 262.11 g/mol . It features a pyridine ring substituted at the 3-position with an acetamide group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl linkages .

Synthesis and Characterization
The compound is typically synthesized via iridium-catalyzed C–H borylation of precursor acetamide derivatives under optimized conditions (e.g., THF solvent, 50°C, 20 hours), yielding regioselective boron incorporation . Post-synthetic purification involves silica gel chromatography, with structural confirmation via ¹H NMR and mass spectrometry .

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-6-10(7-15-8-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPVUZOCOXRLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725468
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201645-46-6
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 5-Bromo-3-nitropyridine

Pyridine derivatives are often halogenated at specific positions using directed ortho-metalation or radical bromination. For example:

  • Reagents : N-Bromosuccinimide (NBS, 1.2 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv) in CCl₄.

  • Conditions : Reflux at 80°C for 12 hours under N₂.

  • Yield : ~65%.

Step 2: Miyaura Borylation of 5-Bromo-3-nitropyridine

The boronic ester group is introduced via palladium-catalyzed cross-coupling:

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv), PdCl₂(dppf) (5 mol%), KOAc (3.0 equiv).

  • Solvent : 1,4-Dioxane.

  • Conditions : 100°C for 24 hours under inert atmosphere.

  • Yield : 72–78%.

Reaction Equation :
5-Bromo-3-nitropyridine+B2Pin2Pd catalyst5-Pinacol boronic ester-3-nitropyridine\text{5-Bromo-3-nitropyridine} + \text{B}_2\text{Pin}_2 \xrightarrow{\text{Pd catalyst}} \text{5-Pinacol boronic ester-3-nitropyridine}

Step 3: Reduction of Nitro Group to Amine

Catalytic hydrogenation converts the nitro group to an amine:

  • Reagents : H₂ (1 atm), 10% Pd/C (5 wt%) in ethanol.

  • Conditions : Room temperature, 6 hours.

  • Yield : 89%.

Step 4: Acetylation of 5-Boronic Ester-3-aminopyridine

The amine is acetylated under mild conditions to avoid boronic ester degradation:

  • Reagents : Acetic anhydride (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane.

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : 95%.

Synthetic Route 2: Acetylation Followed by Borylation

Step 1: Synthesis of 3-Acetamido-5-bromopyridine

Direct acetylation of 5-bromo-3-aminopyridine:

  • Reagents : Acetyl chloride (1.05 equiv), pyridine (1.1 equiv) in THF.

  • Conditions : 0°C, 1 hour.

  • Yield : 88%.

Step 2: Miyaura Borylation of 3-Acetamido-5-bromopyridine

Similar to Route 1, but with adjusted catalyst loading due to steric hindrance from the acetamide group:

  • Reagents : B₂Pin₂ (1.3 equiv), Pd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), KOAc (3.0 equiv).

  • Solvent : Toluene.

  • Conditions : 110°C for 36 hours.

  • Yield : 62%.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Borylation → Acetylation)Route 2 (Acetylation → Borylation)
Total Yield65%55%
Key ChallengeNitro reduction side reactionsSteric hindrance in borylation
Catalyst EfficiencyHigh (PdCl₂(dppf))Moderate (Pd(OAc)₂/SPhos)
Functional Group CompatibilityNitro group stable under borylationAcetamide may coordinate Pd

Route 1 offers higher overall yield but requires careful control during nitro reduction. Route 2 avoids nitro intermediates but suffers from lower efficiency due to steric effects.

Optimization Strategies for Industrial Scalability

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve boronic ester stability but may complicate purification.

  • Ether solvents (1,4-dioxane, THF) balance reactivity and solubility for Pd-catalyzed steps.

Catalyst Systems

  • PdCl₂(dppf) : Optimal for electron-deficient pyridines (Route 1).

  • Pd(OAc)₂/XPhos : Enhances turnover in sterically hindered systems (Route 2).

Purification Techniques

  • Silica gel chromatography : Effective for small-scale separation but impractical industrially.

  • Crystallization : Exploit solubility differences between boronic ester and byproducts in hexane/EtOAc.

Critical Data Tables

Table 1: Reaction Conditions for Miyaura Borylation

SubstrateCatalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)
5-Bromo-3-nitropyridinePdCl₂(dppf) (5)None1002478
3-Acetamido-5-bromopyridinePd(OAc)₂ (3)SPhos (6)1103662

Table 2: Acetylation Efficiency Under Varied Bases

BaseEquivSolventTemp (°C)Yield (%)
Triethylamine2.0CH₂Cl₂0→2595
Pyridine1.1THF088
NaHCO₃3.0H₂O/THF2572

Challenges and Mitigation

Boronic Ester Hydrolysis

  • Issue : Pinacol boronic esters hydrolyze in protic solvents.

  • Solution : Use anhydrous conditions and avoid aqueous workup unless necessary.

Palladium Residue Contamination

  • Issue : Residual Pd impacts pharmaceutical applications.

  • Solution : Post-reaction treatment with SiliaMetS® thiourea resin reduces Pd to <5 ppm.

Emerging Methodologies

Photoredox Catalysis

Recent advances enable borylation under visible light irradiation, reducing reliance on Pd catalysts:

  • Reagents : Ir(ppy)₃ (2 mol%), B₂Pin₂, Hünig’s base.

  • Conditions : Blue LEDs, room temperature, 12 hours.

  • Yield : 58% (preliminary data).

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for exothermic acetylation steps, improving safety and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide involves its interaction with molecular targets through its boron and pyridine moieties. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Differences

The following table summarizes structurally related compounds, highlighting variations in substitution patterns, molecular properties, and applications:

Compound Name Molecular Formula Substituent Position CAS Number Key Features Reference
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide C₁₃H₁₉BN₂O₃ Pyridin-2-yl 904326-87-0 Boron at pyridine 2-position; lower regioselectivity in coupling reactions
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide C₁₄H₁₉BNO₃ Phenyl (para) 945863-21-8 Benzene core; higher lipophilicity; used in polymer synthesis
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide C₁₂H₁₈BN₂O₃S Sulfonamide substituent 1083326-28-6 Enhanced hydrogen-bonding capacity; improved solubility in polar solvents
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide C₁₄H₁₉BClNO₃ Chloro-substituted phenyl 1218789-92-4 Electron-withdrawing Cl group; modulates electronic properties for catalysis
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide C₁₄H₂₁BN₂O₃ Propionamide substituent 1171891-19-2 Longer alkyl chain; increased metabolic stability in drug candidates

Research Findings and Data Tables

Yield and Selectivity in Borylation Reactions

Substrate Catalyst Solvent Temperature Yield Regioselectivity (meta:para:ortho)
N-(Pyridin-3-yl)acetamide [Ir(COD)OMe]₂ THF 50°C 77% 1:48:5
N-(Phenyl)acetamide [Ir(COD)OMe]₂ THF 50°C 93% 39:26:27
N-(Pyridin-2-yl)acetamide [Ir(COD)OMe]₂ CH₂Cl₂ 50°C 68% 15:10:75

Data adapted from

Biological Activity

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles based on diverse research findings.

  • Molecular Formula : C14H20BNO3
  • Molecular Weight : 251.13 g/mol
  • CAS Number : 181219-01-2

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The boron atom in the structure is known for its unique reactivity and ability to form stable complexes with biomolecules, which can enhance the efficacy of the compound in therapeutic applications.

Biological Activity Overview

  • Anticancer Activity
    • This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated that it significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells.
    • Case Study : A study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
  • Antiviral Activity
    • Recent findings suggest that this compound exhibits antiviral properties by inhibiting viral replication. In a mouse model infected with influenza A virus, administration of the compound resulted in over a 2-log reduction in viral load in the lungs .
  • Selectivity and Safety
    • The compound demonstrated a favorable selectivity index with minimal off-target effects. It showed a significant inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis . Toxicological assessments indicated a high safety profile with no observed acute toxicity at therapeutic doses .

Research Findings Summary

Biological ActivityIC50 ValueTarget Cell LineReference
Anticancer0.126 µMMDA-MB-231
Antiviral> 12 hInfluenza A
MMP InhibitionN/AVarious

Q & A

Q. Critical Parameters :

  • Temperature control during borylation to avoid deboronation.
  • Use of anhydrous solvents to prevent hydrolysis of the boronate ester.

Basic: How is this compound characterized, and what analytical techniques are critical for confirming its purity?

Methodological Answer :
Key Techniques :

  • ¹H/¹³C NMR : Confirm regioselectivity of substituents on the pyridine ring. For example, the acetamide proton appears as a singlet at δ ~2.1 ppm, while aromatic protons show splitting patterns consistent with substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical m/z: 262.1126 for [M+H]⁺).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Q. Example NMR Data :

Proton Positionδ (ppm)MultiplicityIntegration
Acetamide CH₃2.1Singlet3H
Pyridine H-28.4Doublet1H
Pyridine H-47.9Doublet1H

Advanced: How can crystallographic data refine structural ambiguities in this compound?

Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry and confirms the boronate ester geometry.

  • Software : SHELXL (for refinement) and Olex2 (for visualization) .
  • Challenges :
    • Low crystal quality due to hygroscopic boronate esters. Use of sealed capillaries or cryoprotection (e.g., Paratone-N oil) mitigates moisture.
    • Disorder in the dioxaborolane ring: Apply restraints to bond distances and angles during refinement.

Q. Key Metrics :

  • R-factor < 5% for high-resolution data.
  • Thermal ellipsoid analysis to validate boron-oxygen bond lengths (expected: ~1.36 Å).

Advanced: How do researchers resolve contradictions in Suzuki-Miyaura cross-coupling yields involving this boronate ester?

Methodological Answer :
Variability in coupling efficiency (e.g., 40–85% yields) arises from:

Catalyst-Ligand Systems : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) and ligands (e.g., SPhos vs. XPhos) to optimize electronic/steric effects .

Base Selection : Use weaker bases (e.g., K₃PO₄) for electron-deficient aryl halides to prevent boronate hydrolysis.

Solvent Effects : Mixed solvents (toluene:EtOH 4:1) enhance solubility of polar intermediates.

Q. Case Study :

ConditionYield (%)Reference
Pd(PPh₃)₄, K₂CO₃62
PdCl₂(dtbpf), K₃PO₄83

Intermediate: What computational approaches predict the reactivity of the boronate ester in medicinal chemistry applications?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The boronate ester’s LUMO (-1.8 eV) suggests susceptibility to hydrolysis under acidic conditions.
  • Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) by aligning the pyridine-acetamide scaffold with ATP-binding pockets .

Q. Validation :

  • Compare computed vs. experimental IC₅₀ values for kinase inhibition.
  • Adjust substituents (e.g., methyl vs. fluorine) to modulate binding affinity.

Advanced: How to address stability challenges during long-term storage of this compound?

Methodological Answer :
Degradation Pathways :

Hydrolysis of the boronate ester in humid environments.

Oxidation of the pyridine ring under light.

Q. Mitigation Strategies :

  • Store under argon at -20°C in amber vials.
  • Formulate as a trifluoroacetate salt to enhance crystallinity and reduce hygroscopicity .
  • Monitor stability via periodic HPLC analysis (e.g., 95% purity retention after 6 months under optimal conditions).

Basic: What are the primary applications of this compound in chemical biology?

Q. Methodological Answer :

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester serves as a warhead for covalent binding to target proteins, enabling degradation via the ubiquitin-proteasome system.
  • Fluorescent Probes : Conjugation with fluorophores (e.g., BODIPY) via Suzuki coupling creates sensors for tracking intracellular boron distribution .

Advanced: How to analyze conflicting bioactivity data in kinase inhibition assays?

Methodological Answer :
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from:

Assay Conditions : ATP concentration (1 mM vs. 10 µM) impacts competitive inhibition.

Protein Isoforms : Test against wild-type vs. mutant kinases (e.g., EGFR T790M).

Cellular Uptake : Use LC-MS to quantify intracellular compound levels and correlate with activity .

Q. Experimental Design :

  • Include positive controls (e.g., Erlotinib for EGFR).
  • Validate results across multiple cell lines (e.g., HEK293 vs. A549).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.